BPO-27 (racemate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VPO-227 is a small-molecule compound developed by Vanda Pharmaceuticals. It has gained attention due to its potential as a treatment for cholera. VPO-227 works by blocking the Cystic Fibrosis Transmembrane Conductance Regulator ion channel, which plays a crucial role in cholera-induced intestinal fluid loss .
Preparation Methods
The synthesis of VPO-227 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the use of organic solvents and specific reaction conditions to ensure the formation of the desired compound. Industrial production methods for VPO-227 are still under development, with Vanda Pharmaceuticals planning to submit an Investigational New Drug application to the U.S. Food and Drug Administration .
Chemical Reactions Analysis
VPO-227 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include organic solvents and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of VPO-227 can lead to the formation of different oxidized derivatives, which may have distinct biological activities .
Scientific Research Applications
VPO-227 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the effects of blocking the Cystic Fibrosis Transmembrane Conductance Regulator ion channel. In biology, VPO-227 is being investigated for its potential to treat secretory disorders, including cholera. In medicine, it has received Orphan Drug Designation from the U.S. Food and Drug Administration for the treatment of cholera, highlighting its potential as a novel therapeutic option .
Mechanism of Action
The mechanism of action of VPO-227 involves blocking the Cystic Fibrosis Transmembrane Conductance Regulator ion channel. This ion channel plays a pivotal role in cholera-induced intestinal fluid loss, as it is affected by the cholera toxin. By inhibiting this ion channel, VPO-227 can reduce the excessive fluid loss associated with cholera, thereby alleviating the symptoms of the disease .
Comparison with Similar Compounds
VPO-227 is unique in its ability to block the Cystic Fibrosis Transmembrane Conductance Regulator ion channel, which sets it apart from other compounds used to treat cholera. Similar compounds include other Cystic Fibrosis Transmembrane Conductance Regulator inhibitors, such as ivacaftor and lumacaftor. VPO-227’s specific mechanism of action and its potential as an orally administered treatment for cholera make it a promising candidate for further development .
Properties
IUPAC Name |
9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18BrN3O6/c1-28-21-19(24(31)29(2)26(28)34)20(13-6-4-3-5-7-13)30-15-12-14(25(32)33)8-9-16(15)36-23(22(21)30)17-10-11-18(27)35-17/h3-12,23H,1-2H3,(H,32,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHIGSRGYXEQEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C3C(OC4=C(N3C(=C2C(=O)N(C1=O)C)C5=CC=CC=C5)C=C(C=C4)C(=O)O)C6=CC=C(O6)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18BrN3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314873-02-3 |
Source
|
Record name | VPO-227 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5WV2JH7PN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.